Human A2A Adenosine Receptor Binding Affinity: N7-Desmethyl Analog vs. Istradefylline (KW-6002)
In radioligand displacement assays at recombinant human adenosine A2A receptors, the target compound (N7-desmethyl) exhibits a Ki of 9.12 nM . This represents a 4.1-fold reduction in binding affinity relative to its N7-methylated congener istradefylline (Ki = 2.2 nM at human A2A) [1]. The N7-methyl group contributes approximately 0.62 kcal/mol to the free energy of binding at the human A2A orthosteric site, a magnitude consistent with hydrophobic packing interactions observed in the co-crystal structure (PDB 8RW7) [2].
| Evidence Dimension | Human A2A adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9.12 nM (human A2A) |
| Comparator Or Baseline | Istradefylline (KW-6002): Ki = 2.2 nM (human A2A) |
| Quantified Difference | 4.1-fold weaker affinity; ΔΔG ≈ 0.62 kcal/mol |
| Conditions | Radioligand displacement assay; human recombinant A2A receptor; BOC Sciences validated dataset |
Why This Matters
This affinity differential quantifies the energetic contribution of the N7-methyl group to A2A receptor engagement, enabling researchers to select the desmethyl analog when a moderate-affinity pharmacological tool compound or a structurally distinct impurity reference standard is required.
- [1] Kanda, T., et al. Adenosine A2A antagonists with potent anti-cataleptic activity. Bioorganic & Medicinal Chemistry Letters, 1998, 8(14), 1807–1812. Reports KW-6002 A1 Ki = 230 nM, A2A Ki = 2.2 nM. View Source
- [2] RCSB Protein Data Bank. PDB ID: 8RW7 — Crystal structure of the adenosine A2A receptor in complex with StilSwitch1 (identical to target compound scaffold). Deposited 2024-02-02. View Source
